Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid
Overview
Description
Fmoc-®-3-Amino-4-(2-furyl)-butyric acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also features a furan ring, which is a five-membered aromatic ring containing one oxygen atom. This unique structure makes it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-Amino-4-(2-furyl)-butyric acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the furan ring. One common method involves the use of Fmoc-protected amino acids as starting materials. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like diisopropylethylamine to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of Fmoc-®-3-Amino-4-(2-furyl)-butyric acid may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling, ensuring high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-Amino-4-(2-furyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amino group can be reduced to form amines.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like piperidine are used to remove the Fmoc group, and other protecting groups can be introduced using reagents like carbodiimides.
Major Products Formed
The major products formed from these reactions include various derivatives of Fmoc-®-3-Amino-4-(2-furyl)-butyric acid, such as oxidized furan compounds, reduced amines, and substituted amino acids.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-®-3-Amino-4-(2-furyl)-butyric acid is used as a building block in the synthesis of peptides and other complex molecules
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The Fmoc group provides a convenient handle for attaching the compound to solid supports, facilitating the study of biomolecular interactions.
Medicine
In medicine, Fmoc-®-3-Amino-4-(2-furyl)-butyric acid is explored for its potential therapeutic applications. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical synthesis makes it a valuable intermediate in the manufacture of various active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of Fmoc-®-3-Amino-4-(2-furyl)-butyric acid involves its interaction with molecular targets such as enzymes and receptors. The Fmoc group can be removed under basic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The furan ring may also interact with aromatic residues in proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-®-3-Amino-3-(2-furyl)-propionic acid
- Fmoc-®-3-Amino-3-(6-methoxy-3-pyridyl)-propionic acid
- Fmoc-®-3-Amino-3-(3-bromo-phenyl)-propionic acid
- (R,S)-Fmoc-3-Amino-3-(biphenyl)-propionic acid
Uniqueness
Fmoc-®-3-Amino-4-(2-furyl)-butyric acid is unique due to the presence of the furan ring at the 4-position, which distinguishes it from other similar compounds. This structural feature can impart different chemical and biological properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(furan-2-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c25-22(26)13-15(12-16-6-5-11-28-16)24-23(27)29-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,15,21H,12-14H2,(H,24,27)(H,25,26)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYJEKXVMOCXPC-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=CO4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155806 | |
Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001155806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270596-34-4 | |
Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270596-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001155806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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